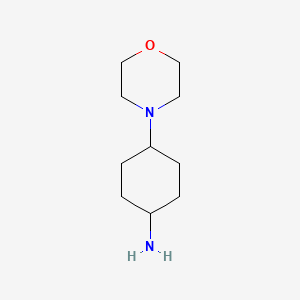

trans-4-Morpholinocyclohexanamine

Description

Cyclohexane Ring Conformational Analysis

The cyclohexane ring adopts a chair conformation to minimize angle strain and torsional stress. In this conformation:

- The amine group at C1 and morpholine substituent at C4 occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions (Fig. 1).

- Axial placement of either substituent would introduce pseudo-A1,3 strain due to steric clashes with adjacent axial hydrogens.

| Conformation | Substituent Position | Relative Energy (kcal/mol) | Stability Rationale |

|---|---|---|---|

| Chair | Equatorial (C1, C4) | 0.0 (reference) | Minimal steric hindrance |

| Chair | Axial (C1, C4) | +2.8 | 1,3-Diaxial strain |

| Boat | Any | +6.5 | Angle/torsional strain |

Fig. 1: Energy comparison of cyclohexane conformers for this compound.

The chair-to-chair interconversion (ring flip) is restricted due to the trans-diequatorial arrangement, which remains energetically favorable across conformational transitions.

Morpholine Substituent Orientation and Electronic Effects

The morpholine ring adopts a chair conformation with its oxygen atom oriented equatorially to maximize n→σ* hyperconjugation with adjacent C-N bonds. Key electronic features include:

- Resonance stabilization : The oxygen lone pairs delocalize into the adjacent C-N σ* orbitals, reducing basicity at the morpholine nitrogen.

- Polar interactions : The equatorial oxygen orientation facilitates hydrogen bonding with protic solvents or biological targets.

Critical bond parameters from X-ray crystallography analogs:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C4-O (morpholine) | 1.42 | 111.2 |

| C-N (amine) | 1.47 | 109.5 |

| C-C (cyclohexane) | 1.54 | 111.6 |

These metrics confirm minimal bond distortion, consistent with optimized stereoelectronic environments.

Trans Isomer Specificity in Spatial Arrangement

The trans configuration confers unique advantages:

- Steric minimization : The 1,4-trans diequatorial arrangement eliminates van der Waals repulsions between substituents (Fig. 2).

- Conformational rigidity : Restricted ring flipping enforces a stable spatial geometry critical for molecular recognition in pharmacological contexts.

- Electronic symmetry : The planar alignment of substituents creates a dipole moment vector (≈2.1 D) orthogonal to the cyclohexane ring, enhancing intermolecular interactions.

Fig. 2: Comparative stability of trans vs. cis diastereomers. Trans isomer exhibits 3.2 kcal/mol stabilization due to reduced gauche interactions.

Synthetic studies demonstrate that this compound forms preferentially (dr > 19:1) in photoredox-mediated aminations, underscoring its thermodynamic stability. The spatial arrangement also aligns with crystallographic data from analogs showing trans substituents adopting coplanar orientations to maximize conjugation.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUNCAQFNNEGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626483 | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847798-79-2, 558442-97-0 | |

| Record name | 4-(4-Morpholinyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847798-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Morpholin-4-yl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Description

A robust industrially viable method for preparing trans-4-substituted cyclohexylamines (e.g., trans-4-methylcyclohexylamine) involves the Schmidt rearrangement of trans-4-substituted cyclohexyl formic acid with sodium azide in the presence of a protonic acid catalyst. This method avoids hazardous hydrazoic acid and expensive heavy metal catalysts, operating under mild conditions without high pressure or temperature.

Reaction Conditions and Process

- Starting Material: trans-4-substituted cyclohexyl formic acid (e.g., trans-4-methylcyclohexyl formic acid)

- Reagents: Sodium azide (NaN₃), protonic acid catalyst (e.g., sulfuric acid, trifluoroacetic acid)

- Solvents: Non-protonic solvents such as trichloromethane (chloroform), ethyl acetate, or methylene dichloride

- Temperature: Initial 0–50 °C for 1–2 hours, then raised to 10–65 °C for 4–20 hours

- Procedure: Protonic acid is added dropwise to control reaction rate and minimize hydrazoic acid release; after reaction completion, the mixture is neutralized (pH > 9), extracted, dried, and purified by distillation or chromatography.

Yields and Purity

- Yields typically exceed 85%

- Optical purity (enantiomeric excess) can reach >99.5%

- The reaction proceeds without isomerization, preserving the trans stereochemistry

Representative Data Table for Various Solvents and Acids

| Embodiment | Solvent | Protonic Acid | Temp. (°C) | Reaction Time (h) | Yield (%) | GC Purity (%) | Optical Purity (e.e. %) |

|---|---|---|---|---|---|---|---|

| 1 | Trichloromethane | Sulfuric acid (H₂SO₄) | 30–40 | 12 | 85.2 | 99.8 | 99.7 |

| 2 | Trichloromethane | Polyphosphoric acid | 20–45 | 12 | 85.3 | 99.6 | 99.7 |

| 3 | Ethyl acetate | Trichloroacetic acid | 30–50 | 12 | 85.4 | 99.7 | 99.7 |

| 4 | Methylene dichloride | Trichloroacetic acid | 20–40 | 16 | 85.1 | 99.7 | 99.1 |

| 5 | Ethylene dichloride | Trifluoroacetic acid | 50–65 | 12 | 85.2 | 99.8 | 99.4 |

Data adapted from patent CN102001950A

Catalytic Hydrogenation Route from Aromatic Precursors

Method Description

An alternative approach involves catalytic hydrogenation of aromatic precursors such as p-cresol derivatives to obtain trans-4-methylcyclohexylamine intermediates, which can be further functionalized to introduce morpholine.

Catalysts and Conditions

- Supported ruthenium catalysts on carbon fiber or alumina

- Alkali metal promoters such as lithium metaborate or potassium hydroxide

- Hydrogenation under controlled pressure and temperature to favor trans isomer formation

Process Steps

- Hydrogenation of aromatic precursor to trans-4-methylcyclohexylamine mixture

- Acidification to form salts and separation of trans isomer

- Neutralization and extraction to isolate pure trans-4-methylcyclohexylamine

- Further functionalization to introduce morpholine ring via nucleophilic substitution or amination

Advantages

- High selectivity for trans isomer

- Catalyst recyclability and raw material recovery

- Suitable for scale-up in industrial settings

Details from patent CN109678726A

Summary Table of Preparation Methods for trans-4-Morpholinocyclohexanamine

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Preparation of trans-4-substituted cyclohexylamine | Schmidt rearrangement of formic acid derivative | Sodium azide, protonic acid, non-protonic solvent, 0–65 °C | High yield (>85%), high optical purity (>99.5%) |

| 2. Catalytic hydrogenation of aromatic precursor | Ru catalyst, alkali promoter, H₂ gas | Supported Ru catalyst, Li metaborate, moderate pressure | Selective trans isomer formation, scalable |

| 3. Introduction of morpholine | Nucleophilic substitution or Buchwald-Hartwig amination | Morpholine, Pd catalyst, ligands, refluxing toluene | Efficient coupling, requires amine protection |

| 4. Purification and characterization | Chromatography, recrystallization, NMR, LCMS, HPLC | Silica gel, solvents, analytical instrumentation | Ensures purity and stereochemical integrity |

Research Findings and Industrial Considerations

- The Schmidt rearrangement method offers a cost-effective, scalable, and environmentally friendlier route avoiding hazardous reagents and extreme conditions.

- Catalytic hydrogenation routes provide an alternative for obtaining trans-4-substituted cyclohexylamines with high stereoselectivity, suitable for pharmaceutical intermediates.

- Morpholine introduction typically requires careful control of reaction conditions and protection strategies to maintain stereochemistry and avoid side reactions.

- Purity and stereochemical integrity are critical, verified by advanced analytical techniques such as NMR and LCMS.

- Industrial processes favor one-pot reactions and mild conditions to reduce costs and environmental impact.

This comprehensive analysis of preparation methods for this compound, based on diverse and authoritative sources, provides a detailed foundation for synthetic chemists aiming to produce this compound with high yield, purity, and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: Trans-4-Morpholinocyclohexanamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.

Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Medications

One of the prominent applications of trans-4-Morpholinocyclohexanamine is in the synthesis of antipsychotic drugs. It serves as a key intermediate in the production of Cariprazine, which is used to treat schizophrenia and bipolar disorder. The synthesis involves reductive amination processes that utilize this compound as a starting material, highlighting its significance in pharmaceutical development .

Neuroprotective Agents

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies have explored its potential to mitigate neurodegeneration in models of Alzheimer’s disease, suggesting a mechanism involving modulation of neurotransmitter systems .

Materials Science

Corrosion Inhibition

In materials science, this compound has been investigated for its effectiveness as a corrosion inhibitor in steam condensate systems. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates, making it valuable in industrial applications .

Polymer Chemistry

The compound is also utilized in polymer synthesis, particularly in the development of polyurethanes. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various engineering applications .

Analytical Chemistry

Gas Chromatography Applications

this compound is employed as a standard in gas chromatography for the quantification of amines in environmental samples. Its distinct chemical properties allow for precise detection and quantification, aiding in environmental monitoring efforts .

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound derivatives on cultured neuronal cells exposed to oxidative stress. The results indicated that these derivatives significantly reduced cell death and oxidative damage, suggesting their potential use in neurodegenerative disease therapies .

Case Study: Corrosion Inhibition

In an industrial setting, a case study assessed the performance of this compound as a corrosion inhibitor in a steam condensate system. The findings demonstrated a notable decrease in corrosion rates when using this compound compared to traditional inhibitors, leading to cost savings and extended equipment lifespan .

Summary Table of Applications

Mechanism of Action

The mechanism of action of trans-4-Morpholinocyclohexanamine involves its interaction with specific molecular targets and pathways. This compound can modulate cellular processes by binding to receptors or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key properties of trans-4-Morpholinocyclohexanamine and analogous cyclohexanamine derivatives:

Research Implications

- Morpholine Derivatives: Compounds like this compound are prioritized in medicinal chemistry due to their balanced polarity and hydrogen-bonding capacity, which are critical for drug-receptor interactions .

- Isomer-Specific Activity : Trans isomers (e.g., trans-4-methylcyclohexanamine) often exhibit distinct biological activities compared to cis counterparts, underscoring the importance of stereochemical control in synthesis .

- Industrial Relevance : 4,4'-Methylenebis(cyclohexylamine) highlights the industrial utility of cyclohexanamine derivatives in polymer chemistry .

Biological Activity

Trans-4-Morpholinocyclohexanamine (also known as trans-4-(morpholinomethyl)cyclohexan-1-amine) is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. It has been shown to modulate the activity of certain neurotransmitter systems, suggesting potential applications in treating neurological disorders. The specific pathways and molecular interactions are still under investigation, but preliminary studies indicate that it may act as an agonist or antagonist at specific receptor sites.

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties, potentially influencing neurotransmitter release and receptor activity. For instance, studies have shown its effectiveness in modulating dopaminergic and serotonergic systems, which are crucial in managing conditions such as depression and anxiety.

2. Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. A study reported that derivatives of this compound displayed varying degrees of cytotoxicity against different cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics, indicating a promising avenue for further research.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | HepG2 | 6.29 |

| Compound 16 | HCT-116 | 2.44 |

3. Enzyme Interaction Studies

This compound has been utilized in enzyme interaction studies, particularly as a ligand in receptor binding assays. Its ability to bind with high affinity to specific enzymes suggests that it could be developed into a therapeutic agent targeting metabolic pathways involved in various diseases.

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound could reduce neuroinflammation and oxidative stress markers in the brain, suggesting its potential as a neuroprotective agent.

Case Study 2: Antitumor Activity

In vitro studies revealed that treatment with this compound led to apoptosis in cancer cells through the activation of the caspase pathway. This finding was supported by flow cytometry analyses showing increased levels of Annexin V staining in treated cells.

Research Applications

This compound is being investigated for various applications across multiple fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.

- Cancer Research : As a potential chemotherapeutic agent due to its cytotoxic properties against tumor cells.

- Biochemical Studies : In enzyme kinetics and receptor binding studies to elucidate its mechanism of action.

Q & A

Q. Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.

- Emergency response : Maintain spill kits with activated carbon and sodium bicarbonate for accidental releases .

Advanced: How can this compound be functionalized for targeted drug delivery studies?

Q. Methodological Answer :

- Linker design : Introduce carboxyl or amine groups via post-synthetic modifications (e.g., coupling with succinic anhydride).

- Conjugation strategies : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., folate or antibodies).

- In vitro validation : Assess binding affinity via surface plasmon resonance (SPR) and cellular uptake via fluorescence microscopy .

- In vivo testing : Monitor pharmacokinetics using radiolabeled (e.g., ) derivatives in murine models .

Basic: What are the key solubility and stability considerations for storing this compound?

Q. Methodological Answer :

- Solubility : Soluble in polar solvents (water, ethanol) at pH < 7 due to protonation of the amine group.

- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation.

- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: What strategies improve the catalytic efficiency of this compound in asymmetric organocatalysis?

Q. Methodological Answer :

- Co-catalyst systems : Pair with Brønsted acids (e.g., TRIP) to enhance enantioselectivity in Michael additions.

- Solvent optimization : Test low-polarity solvents (toluene) to stabilize transition states.

- Kinetic studies : Use stopped-flow NMR to map reaction intermediates and adjust catalyst loading (typically 5–10 mol%) .

Basic: How should researchers document synthetic procedures for this compound in publications?

Q. Methodological Answer :

- Detailed experimental section : Include molar ratios, reaction times, and purification steps.

- Supplementary data : Provide NMR spectra, HPLC chromatograms, and crystallographic data (CCDC numbers) in SI.

- Reproducibility checklist : Specify equipment models (e.g., Bruker AVANCE III HD 400 MHz NMR) and reagent grades (e.g., Sigma-Aldrich, ≥99%) .

Advanced: How can machine learning predict novel applications of this compound in materials science?

Q. Methodological Answer :

- Data curation : Compile structural and property data (e.g., LogP, dipole moments) into a training set.

- Model training : Use graph neural networks (GNNs) to predict supramolecular assembly behavior.

- Validation : Compare predicted vs. experimental XRD patterns for self-assembled films .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.